molecular formula C22H15BrClNO4 B14946164 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide

Cat. No.: B14946164
M. Wt: 472.7 g/mol
InChI Key: FQCDLURCWDMSLX-UHFFFAOYSA-N
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Description

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzodioxin ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide moiety. This structural feature may enhance its biological activity and specificity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H15BrClNO4

Molecular Weight

472.7 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide

InChI

InChI=1S/C22H15BrClNO4/c23-15-6-4-13(5-7-15)21(26)17-11-19-20(29-9-8-28-19)12-18(17)25-22(27)14-2-1-3-16(24)10-14/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

FQCDLURCWDMSLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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